molecular formula C28H24ClN3O3 B2707699 6-chloro-3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one CAS No. 361167-94-4

6-chloro-3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Cat. No.: B2707699
CAS No.: 361167-94-4
M. Wt: 485.97
InChI Key: SHDTUEVLHGRKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a potent and selective small molecule inhibitor identified in pharmacological research for targeting specific kinase pathways. Its core research value lies in its function as a highly selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as ALK5 . This specific inhibition makes it a critical tool compound for probing the complex roles of the TGF-β signaling cascade in cellular processes. Researchers utilize this compound to investigate the mechanistic underpinnings of fibrotic diseases, cancer metastasis, and epithelial-to-mesenchymal transition (EMT), as dysregulated TGF-β signaling is a hallmark of these conditions. By selectively blocking ALK5 kinase activity, this inhibitor allows scientists to dissect pathway-specific effects in complex biological systems, contributing to the validation of TGF-β signaling nodes as potential therapeutic targets and advancing the understanding of cell proliferation, differentiation, and apoptosis. The compound's detailed characterization as a potent ALK5 inhibitor supports its application in high-content screening, target validation assays, and preclinical mechanistic studies across various disease models.

Properties

CAS No.

361167-94-4

Molecular Formula

C28H24ClN3O3

Molecular Weight

485.97

IUPAC Name

6-chloro-3-[3-(2-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C28H24ClN3O3/c1-3-25(33)32-23(19-11-7-8-12-24(19)35-2)16-22(31-32)27-26(17-9-5-4-6-10-17)20-15-18(29)13-14-21(20)30-28(27)34/h4-15,23H,3,16H2,1-2H3,(H,30,34)

InChI Key

SHDTUEVLHGRKIR-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=CC=C5OC

solubility

not available

Origin of Product

United States

Biological Activity

6-Chloro-3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one, also known as CAY10760, is a synthetic compound with notable biological activities. This compound has been studied primarily for its role as an inhibitor in cancer therapy, particularly in relation to BRCA2-associated pathways. This article reviews the biological activity of CAY10760, focusing on its mechanisms of action, efficacy in various cancer models, and other pharmacological properties.

  • Molecular Formula : C28H24ClN3O3
  • Molecular Weight : 485.97 g/mol
  • IUPAC Name : 6-chloro-3-[5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one

CAY10760 functions primarily as an inhibitor of the protein-protein interaction between RAD51 recombinase and BRCA2. This interaction is crucial for homologous recombination repair of DNA double-strand breaks. The inhibition of this pathway leads to decreased homologous recombination efficiency and increased sensitivity to DNA-damaging agents.

Inhibition Studies

The compound has demonstrated an EC50 value of 19 µM in a cell-free competitive ELISA assay targeting the RAD51-BRCA2 interaction. Furthermore, at a concentration of 20 µM , CAY10760 reduces homologous recombination by approximately 54% in BRCA2-expressing BxPC-3 pancreatic cancer cells.

Cytotoxicity Assays

CAY10760 exhibits significant cytotoxic effects against various cancer cell lines. Notably:

Cell LineIC50 (µM)Notes
BxPC-320Wild-type BRCA2-expressing pancreatic cancer
Capan-125Mutant BRCA2-expressing pancreatic cancer

The compound's efficacy is enhanced when combined with poly(ADP-ribose) polymerase (PARP) inhibitors like olaparib, suggesting a synergistic effect that could be exploited for therapeutic strategies.

Case Studies

In a study involving BxPC-3 and Capan-1 cells, treatment with CAY10760 not only inhibited cell proliferation but also induced apoptosis. The combination with olaparib resulted in a more pronounced reduction in cell viability compared to either agent alone. This finding highlights the potential for CAY10760 in combination therapies targeting BRCA-deficient tumors.

Antibacterial Activity

Preliminary studies have also explored the antibacterial properties of CAY10760. While primarily focused on its anticancer effects, some derivatives have shown moderate antibacterial activity against specific strains. However, the primary focus remains on its role as an anticancer agent .

Scientific Research Applications

Organic Synthesis

This compound is utilized as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it valuable in the development of new synthetic methodologies. For instance, it can be involved in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create diverse derivatives with potential applications in pharmaceuticals and materials science.

Antimicrobial and Anticancer Activity

Recent studies have investigated the biological activities of this compound, particularly its potential antimicrobial and anticancer properties. The presence of the quinoline moiety is known to enhance biological activity against various pathogens and cancer cell lines. In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects on cancer cells, suggesting its potential as a lead compound for drug development .

Material Science

In addition to its biological applications, 6-chloro-3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one can be employed in the development of novel materials due to its unique structural properties. Its ability to form coordination complexes with metals can be harnessed for creating advanced materials with specific electronic or optical properties.

Case Study 1: Anticancer Activity

A study published in RSC Advances demonstrated that derivatives of this compound exhibited significant anticancer activity against various human cancer cell lines. The research highlighted the importance of structural modifications in enhancing potency and selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Study 2: Antimicrobial Properties

Research conducted by Gondru et al. explored the antimicrobial properties of similar compounds within the same structural family. Their findings indicated that compounds with similar pyrazole and quinoline structures showed promising activity against bacterial strains, suggesting potential applications in developing new antibiotics .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Pyrazoline and Quinoline Moieties

A comparison with structurally related compounds highlights key differences in substituents and their biochemical implications:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Application Structural Data (Space Group, Cell Parameters) Source (Evidence ID)
Target Compound 2-Methoxyphenyl, propionyl 545.03 Not explicitly reported (research phase) Not available [3, 5]
3-[1-Acetyl-5-(2-Chlorophenyl)-4,5-Dihydro-1H-Pyrazol-3-yl]-6-Chloro-4-Phenylquinolin-2(1H)-one 2-Chlorophenyl, acetyl 529.35 Anticancer (in vitro studies) Monoclinic, P2₁/c, a = 14.12 Å, b = 20.23 Å [3, 5]
6-Chloro-3-[5-(3-Methoxy-8-Methyl-4-Quinolyl)-1-Phenyl-4,5-Dihydro-1H-Pyrazol-3-yl]-2-Methyl-4-Phenylquinoline 3-Methoxy-8-methylquinoline, phenyl 569.08 Antimalarial (hypothesized) Monoclinic, P2₁/c, a = 14.12 Å, b = 20.23 Å [4, 5, 8]
6-Chloro-2-Methyl-4-Phenyl-3-[1-Phenyl-5-(2-Thienyl)-4,5-Dihydro-1H-Pyrazol-3-yl]quinoline 2-Thienyl, phenyl 511.04 Herbicide (analogous to carfentrazone-ethyl) Orthorhombic, Pbca, a = 12.34 Å, b = 15.67 Å [7, 10]

Key Observations :

  • Electron-Donating vs.
  • Acyl Chain Flexibility : The propionyl group (CH₂CH₂CO-) in the target compound offers greater conformational flexibility than the acetyl group (CH₃CO-) in ’s analog, which may influence metabolic stability .
  • Quinoline Substitution: The 3-methoxy-8-methylquinoline substituent in ’s compound introduces steric bulk, likely reducing solubility compared to the target compound’s simpler phenyl group .
Pharmacological and Physicochemical Properties
  • Solubility : The presence of a methoxy group in the target compound may improve aqueous solubility relative to chlorophenyl-substituted analogs (e.g., ), as methoxy groups enhance polarity .
  • Binding Affinity : Thienyl-substituted analogs () exhibit herbicidal activity due to sulfur’s electronegativity, whereas the target compound’s methoxyphenyl group may favor interactions with eukaryotic enzymes or receptors .
  • Crystallographic Stability: Compounds with bulkier substituents (e.g., 3-methoxy-8-methylquinoline in ) crystallize in monoclinic systems with larger unit cells (V = 2897.6 ų), suggesting higher lattice energy and stability compared to the target compound’s uncharacterized structure .

Research Findings and Methodological Insights

  • Synthesis Pathways: The target compound is likely synthesized via [3+2] cycloaddition of hydrazines with α,β-unsaturated ketones, analogous to methods described for pyrazoline-quinoline hybrids in and .

Q & A

Q. What are the key steps for synthesizing this compound, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step heterocyclic condensation. For example:

  • Step 1: React a substituted quinoline precursor with a pyrazoline intermediate (e.g., 5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole) under reflux in ethanol .
  • Step 2: Introduce the propionyl group via nucleophilic acyl substitution, monitored by TLC/HPLC.
  • Purity Optimization: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures. Confirm purity via NMR (¹H/¹³C) and HRMS .

Q. How is the crystal structure determined, and what software is recommended for refinement?

Methodological Answer:

  • Data Collection: Single-crystal X-ray diffraction (100 K, Mo-Kα radiation).
  • Refinement: Use SHELXL for small-molecule refinement due to its robustness in handling anisotropic displacement parameters and hydrogen bonding networks . Key parameters include:
Bond Length (Å)Angle (°)Torsion Angle (°)
1.5413 (C–C)119.62−176.86
1.5413 (C–N)121.43177.26
Data from

Advanced Research Questions

Q. How can intermolecular interactions (e.g., hydrogen bonding, π-stacking) be analyzed in the crystal lattice?

Methodological Answer:

  • Hydrogen Bonding: Use Mercury or OLEX2 to visualize C–H⋯N and C–H⋯O interactions. For example, C19–H18⋯N1 (2.4 Å) stabilizes the lattice .
  • π-Stacking: Calculate centroid-to-centroid distances (e.g., 3.7022 Å between quinoline and phenyl rings) using PLATON .

Q. How should discrepancies in crystallographic data (e.g., bond angles, torsional strain) be resolved?

Methodological Answer:

  • Validation Tools: Cross-validate using checkCIF/PLATON to flag outliers (e.g., angle deviations > 5° from ideal values).
  • Dynamic Analysis: Perform DFT calculations (B3LYP/6-31G*) to compare experimental vs. theoretical torsional angles (e.g., −176.86° experimental vs. −178.2° computed) .

Q. What experimental design considerations are critical for studying its environmental fate or biological activity?

Methodological Answer:

  • Environmental Fate: Use OECD 106 guidelines for hydrolysis studies (pH 4–9, 50°C) to assess stability. For biotic degradation, employ soil microcosms with LC-MS/MS quantification .
  • Biological Activity: Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare IC₅₀ values with structurally similar compounds (e.g., pyrazoline-quinoline hybrids) to establish SAR .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s conformational flexibility?

Methodological Answer:

  • Variable-Temperature XRD: Collect data at 100 K vs. 298 K to assess thermal motion effects on torsion angles (e.g., −176.86° at 100 K vs. −172.3° at 298 K) .
  • Molecular Dynamics Simulations: Run 50 ns simulations in explicit solvent (e.g., DMSO) to model ring puckering and substituent rotation barriers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.